Procyanidin B2 3,3'-di-O-gallate
Procyanidin B2 3,3'-di-O-gallate
3, 3'-Digalloylprocyanidin b2, also known as procyanidin b2-3, 3'-di-O-gallate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3, 3'-Digalloylprocyanidin b2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3'-digalloylprocyanidin B2 is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3'-digalloylprocyanidin B2 can be found in common grape, green vegetables, and tea. This makes 3, 3'-digalloylprocyanidin B2 a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
79907-44-1
VCID:
VC21100956
InChI:
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
SMILES:
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Molecular Formula:
C₄₄H₃₄O₂₀
Molecular Weight:
882.7 g/mol
Procyanidin B2 3,3'-di-O-gallate
CAS No.: 79907-44-1
Cat. No.: VC21100956
Molecular Formula: C₄₄H₃₄O₂₀
Molecular Weight: 882.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3, 3'-Digalloylprocyanidin b2, also known as procyanidin b2-3, 3'-di-O-gallate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3, 3'-Digalloylprocyanidin b2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3'-digalloylprocyanidin B2 is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3'-digalloylprocyanidin B2 can be found in common grape, green vegetables, and tea. This makes 3, 3'-digalloylprocyanidin B2 a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 79907-44-1 |
| Molecular Formula | C₄₄H₃₄O₂₀ |
| Molecular Weight | 882.7 g/mol |
| IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1 |
| Standard InChI Key | KTLUHRSHFRODPS-RIQPQZJCSA-N |
| Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
| SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
| Canonical SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator